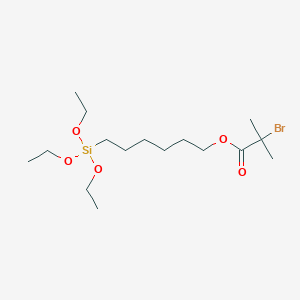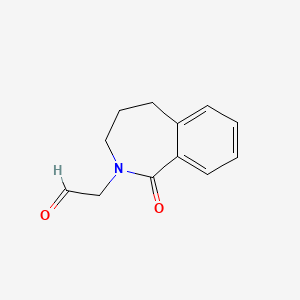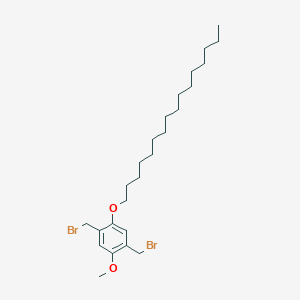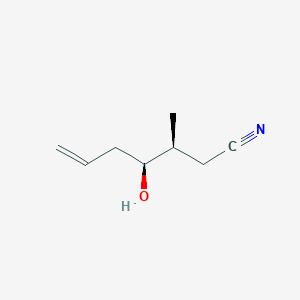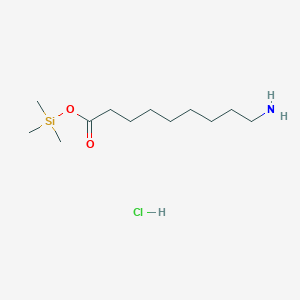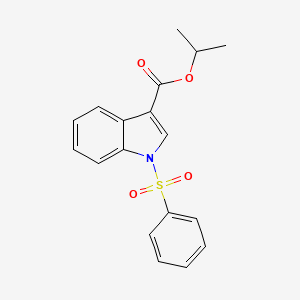![molecular formula C10H13Br2NO B14236282 2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol CAS No. 325151-61-9](/img/structure/B14236282.png)
2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol is an organic compound with the molecular formula C10H13Br2NO and a molecular weight of 323.024 g/mol . This compound is known for its unique structure, which includes two bromine atoms and a dimethylaminoethyl group attached to a phenol ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol typically involves the bromination of 4-[2-(dimethylamino)ethyl]phenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions of the phenol ring . The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, such as dichloromethane, at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation: Products include quinones or other oxidized phenol derivatives.
Reduction: Products include de-brominated phenol or hydroxy derivatives.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and as a probe for studying biological pathways.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The bromine atoms and the dimethylaminoethyl group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-methylaniline: Similar in structure but with a methyl group instead of the dimethylaminoethyl group.
2,6-Dibromo-4-phenoxyphenol: Contains a phenoxy group instead of the dimethylaminoethyl group.
Uniqueness
2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol is unique due to the presence of the dimethylaminoethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are required.
Propiedades
Número CAS |
325151-61-9 |
|---|---|
Fórmula molecular |
C10H13Br2NO |
Peso molecular |
323.02 g/mol |
Nombre IUPAC |
2,6-dibromo-4-[2-(dimethylamino)ethyl]phenol |
InChI |
InChI=1S/C10H13Br2NO/c1-13(2)4-3-7-5-8(11)10(14)9(12)6-7/h5-6,14H,3-4H2,1-2H3 |
Clave InChI |
QIQKPWCVGIQIBB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=CC(=C(C(=C1)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-Dihydroquinolin-1(2H)-yl)ethyl]-2,2-diphenylethan-1-amine](/img/structure/B14236202.png)
![2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-](/img/structure/B14236219.png)
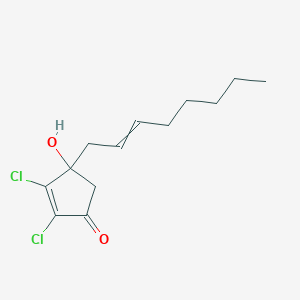
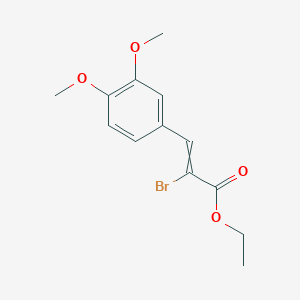

![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
